molecular formula C15H18ClN7O2 B11261309 N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11261309
M. Wt: 363.80 g/mol
InChI Key: UXGWXVUGJJDGPT-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpiperazine moiety, and a nitropyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.

    Introduction of the Nitro Group: Nitration reactions are employed to introduce the nitro group at the desired position on the pyrimidine ring.

    Attachment of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced.

    Incorporation of the Methylpiperazine Moiety: The final step involves the reaction of the intermediate compound with methylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N4-(4-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-CHLOROPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE: shares structural similarities with other nitropyrimidine derivatives and chlorophenyl compounds.

Uniqueness

  • The unique combination of the chlorophenyl group, methylpiperazine moiety, and nitropyrimidine core distinguishes this compound from others. This structural uniqueness contributes to its specific chemical reactivity and biological activity.

Properties

Molecular Formula

C15H18ClN7O2

Molecular Weight

363.80 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C15H18ClN7O2/c1-21-6-8-22(9-7-21)15-19-13(17)12(23(24)25)14(20-15)18-11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3,(H3,17,18,19,20)

InChI Key

UXGWXVUGJJDGPT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N

Origin of Product

United States

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